5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound that features a pyridine ring with various substituents, including an amino group, a cyclopropylmethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted benzaldehyde, malononitrile, and phenyl hydrazine, the compound can be synthesized through a cyclo-condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts, such as alumina-silica-supported manganese dioxide, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino-pyrazoles and pyridine derivatives, such as:
Uniqueness
What sets 5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one apart is its unique combination of substituents, which confer specific chemical and biological properties. Its cyclopropylmethyl group, in particular, may enhance its stability and reactivity compared to other similar compounds .
Biological Activity
5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one is a compound of interest due to its potential biological activities, particularly in the context of drug development. This article reviews the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H14N2O. The structure includes a dihydropyridinone core with an amino group and a cyclopropylmethyl substituent, which may influence its biological activity through interactions with various biological targets.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C10H14N2O |
Molecular Weight | 178.23 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Research indicates that compounds similar to this compound may exhibit various pharmacological effects. These include:
- Inhibition of Enzymatic Activity : Compounds in the dihydropyridinone class have been shown to inhibit specific enzymes, such as LpxC, which is crucial for bacterial lipid biosynthesis. This inhibition can lead to antibacterial effects against Gram-negative bacteria .
- Anticancer Properties : Some studies suggest that derivatives of this compound may act as inhibitors of protein kinases involved in cancer progression. For example, related compounds have shown efficacy in inhibiting PLK4, a protein kinase implicated in tumorigenesis .
Case Studies
- Antibacterial Activity : A study evaluated the effectiveness of similar dihydropyridinones against Pseudomonas aeruginosa. The results indicated that these compounds could significantly reduce bacterial growth, demonstrating their potential as novel antibiotics .
- Anticancer Potential : In vitro studies using cancer cell lines showed that derivatives of this compound inhibited cell proliferation. The mechanism was linked to the modulation of signaling pathways involved in cell cycle regulation .
Table 2: Summary of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Antibacterial | Inhibition of Pseudomonas growth | |
Anticancer | Reduced proliferation in cancer cells | |
Enzyme Inhibition | Targeting LpxC |
Research Findings
Recent studies have focused on optimizing the structure of compounds related to this compound to enhance their potency and selectivity. For instance:
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
5-amino-1-(cyclopropylmethyl)-6-methylpyridin-2-one |
InChI |
InChI=1S/C10H14N2O/c1-7-9(11)4-5-10(13)12(7)6-8-2-3-8/h4-5,8H,2-3,6,11H2,1H3 |
InChI Key |
WVRVTLCZUHHJNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=O)N1CC2CC2)N |
Origin of Product |
United States |
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